1-(1H-Imidazol-2-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)propan-1-ol hydrochloride typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the alkylation of imidazole with 1-chloropropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(1H-Imidazol-2-yl)propan-2-one.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1H-Imidazol-2-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
1-(1H-Imidazol-2-yl)methanol: Similar structure but with a methyl group instead of a propyl group.
1-(1H-Imidazol-2-yl)butan-1-ol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
1-(1H-Imidazol-2-yl)propan-1-ol hydrochloride is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt also enhances its solubility in water, making it more suitable for certain applications.
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5(9)6-7-3-4-8-6;/h3-5,9H,2H2,1H3,(H,7,8);1H |
InChI Key |
WZRMYJSKIVQZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.